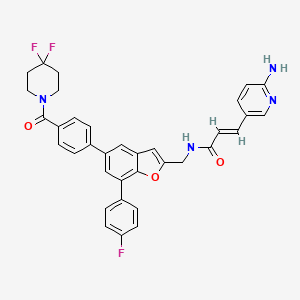
Pak4-IN-1
Vue d'ensemble
Description
KPT-9274 is a novel, orally bioavailable small molecule that functions as a dual inhibitor of p21-activated kinase 4 and nicotinamide phosphoribosyltransferase. This compound has shown significant potential in preclinical studies for its anti-tumor properties, particularly in the treatment of various cancers, including acute myeloid leukemia and solid tumors .
Applications De Recherche Scientifique
KPT-9274 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of p21-activated kinase 4 and nicotinamide phosphoribosyltransferase.
Biology: Investigated for its effects on cellular metabolism, apoptosis, and signal transduction pathways.
Medicine: Explored as a potential therapeutic agent for various cancers, including acute myeloid leukemia, non-Hodgkin’s lymphoma, and solid tumors.
Industry: Potential applications in the development of new anti-cancer drugs and therapeutic strategies .
Mécanisme D'action
KPT-9274 exerts its effects by inhibiting p21-activated kinase 4 and nicotinamide phosphoribosyltransferase. This dual inhibition disrupts cellular metabolism and energy production, leading to decreased nicotinamide adenine dinucleotide levels and impaired mitochondrial function. The compound also induces apoptosis and inhibits cell proliferation by affecting various signaling pathways, including the mTOR pathway .
Safety and Hazards
Pak4-IN-1 plays an important role in the development of tumors, with several biological functions such as participating in oncogenic transformation, promoting cell division, resisting aging and apoptosis, regulating cytoskeleton and adhesion, as well as suppressing antitumor immune responses . It is closely related to poor prognosis and tumor-related pathological indicators .
Orientations Futures
Pak4-IN-1 has been identified as a functionally relevant and druggable regulator of β-catenin activation that is overexpressed in tumors in patients showing poor T cell infiltration and anti-PD-1 resistance . This suggests the potential of enhancing the efficacy of immunotherapy by targeting this druggable kinase .
Analyse Biochimique
Biochemical Properties
Pak4-IN-1 is known to interact with a variety of enzymes and proteins. Specifically, it has been reported that this compound interacts with the p21-activated kinase 4 (PAK4), a member of the PAK family . This interaction plays a pivotal role in various biochemical reactions, including cell signaling pathways, gene expression, and cellular metabolism .
Cellular Effects
This compound has a profound impact on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, this compound has been shown to suppress the growth of pancreatic cancer cells by stimulating anti-tumor immunity .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with PAK4. This compound acts as an inhibitor of PAK4, leading to changes in gene expression and enzyme activation or inhibition . This interaction is crucial for this compound’s effects at the molecular level .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. Studies have shown that this compound exhibits long-term effects on cellular function in both in vitro and in vivo studies
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. While low doses of this compound have been shown to inhibit tumor growth, high doses may lead to toxic or adverse effects
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels . For instance, this compound has been shown to suppress fatty acid β-oxidation and ketogenesis by phosphorylating NCoR1 .
Transport and Distribution
This compound is transported and distributed within cells and tissues in a manner that is yet to be fully understood. It is likely that this compound interacts with various transporters or binding proteins, influencing its localization or accumulation .
Subcellular Localization
This compound is localized to various subcellular compartments. Its activity or function may be influenced by targeting signals or post-translational modifications that direct it to specific compartments or organelles
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of KPT-9274 involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the core structure through a series of condensation and cyclization reactions, followed by functional group modifications to achieve the final product. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to ensure high yield and purity .
Industrial Production Methods
Industrial production of KPT-9274 follows similar synthetic routes as the laboratory-scale synthesis but is scaled up to accommodate larger quantities. The process involves stringent quality control measures to ensure consistency and compliance with regulatory standards. Advanced techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and reduce production costs .
Analyse Des Réactions Chimiques
Types of Reactions
KPT-9274 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Involves the replacement of one functional group with another, using reagents such as halogens or nucleophiles
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under controlled temperature and pH conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under inert atmosphere and low temperatures.
Substitution: Halogens, nucleophiles, and other reagents under specific solvent and temperature conditions
Major Products Formed
The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Comparaison Avec Des Composés Similaires
Similar Compounds
FK866: Another nicotinamide phosphoribosyltransferase inhibitor with similar anti-tumor properties.
GMX1777: A nicotinamide phosphoribosyltransferase inhibitor with a different chemical structure but similar mechanism of action.
KPT-9331: A tool compound with the same reported mechanism of action as KPT-9274
Uniqueness
KPT-9274 is unique due to its dual inhibition of p21-activated kinase 4 and nicotinamide phosphoribosyltransferase, which provides a broader spectrum of anti-tumor activity compared to other compounds that target only one of these enzymes. Additionally, its oral bioavailability and favorable toxicity profile make it a promising candidate for further clinical development .
Propriétés
IUPAC Name |
(E)-3-(6-aminopyridin-3-yl)-N-[[5-[4-(4,4-difluoropiperidine-1-carbonyl)phenyl]-7-(4-fluorophenyl)-1-benzofuran-2-yl]methyl]prop-2-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H29F3N4O3/c36-28-9-7-24(8-10-28)30-19-26(23-3-5-25(6-4-23)34(44)42-15-13-35(37,38)14-16-42)17-27-18-29(45-33(27)30)21-41-32(43)12-2-22-1-11-31(39)40-20-22/h1-12,17-20H,13-16,21H2,(H2,39,40)(H,41,43)/b12-2+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRFOPLWJZULAQD-SWGQDTFXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1(F)F)C(=O)C2=CC=C(C=C2)C3=CC(=C4C(=C3)C=C(O4)CNC(=O)C=CC5=CN=C(C=C5)N)C6=CC=C(C=C6)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCC1(F)F)C(=O)C2=CC=C(C=C2)C3=CC(=C4C(=C3)C=C(O4)CNC(=O)/C=C/C5=CN=C(C=C5)N)C6=CC=C(C=C6)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H29F3N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
610.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1643913-93-2 | |
| Record name | KPT-9274 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1643913932 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | PADNARSERTIB | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9T56TV18X7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How do PAK4 inhibitors, like the ones described in the abstracts, impact the Wnt/β-catenin signaling pathway?
A1: The research highlights that PAK4 allosteric modulators (PAMs), like KPT-9274, demonstrate inhibitory effects on the Wnt/β-catenin signaling pathway []. They achieve this by:
- Reducing PAK4 phosphorylation and protein levels: This directly inhibits PAK4 activity, a kinase known to stabilize β-catenin's transcriptional activity [].
- Downregulating key Wnt pathway components: PAMs decrease the levels of phosphorylated and total β-catenin, Wnt5, phosphorylated and total LRP6, Dvl2, phosphorylated Akt, and phosphorylated ERK []. These proteins are crucial for signal transduction within the Wnt pathway.
- Inhibiting β-catenin transcriptional activity: By reducing β-catenin activity, PAMs subsequently suppress the expression of its downstream target genes, including cyclin D1, MM7, and S100A4 [].
Q2: What are the potential implications of the observed correlation between KPT-9274 sensitivity and specific gene mutations?
A2: The bioinformatics analysis revealed intriguing correlations between KPT-9274 sensitivity and mutations in specific genes []:
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



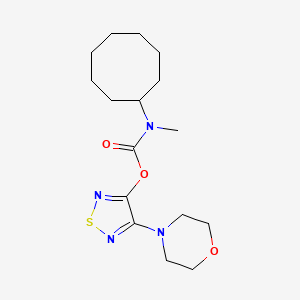
![[5-Fluoro-1-(4-isopropylbenzylidene)-2-methylinden-3-yl]acetic acid](/img/structure/B608291.png)

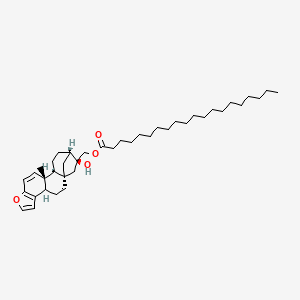

![N-(4-cyanophenyl)-N-methyl-3-(4-(trifluoromethyl)phenyl)imidazo[1,2-a]pyrazine-6-carboxamide](/img/structure/B608302.png)
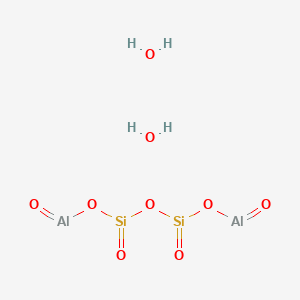
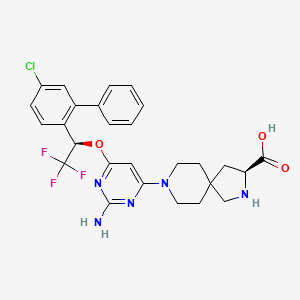
![3-chloro-4-({(2R)-4-[4-fluoro-2-(trifluoromethyl)phenyl]-2-methylpiperazin-1-yl}sulfonyl)benzamide](/img/structure/B608307.png)
